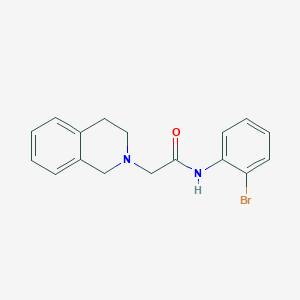

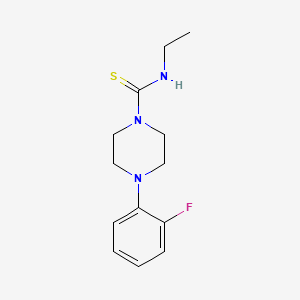

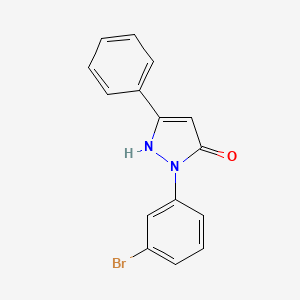

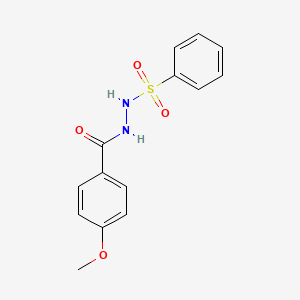

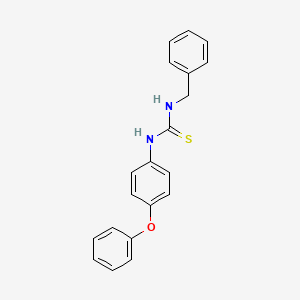

![molecular formula C17H16N4O2S B5774300 N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)

N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds with structures similar to the one you mentioned often have potential applications in various fields, including medicinal chemistry . They can be part of a larger group of compounds known as 1,3,4-thiadiazoles .

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazoles, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc.Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex. For example, amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, they are often water-soluble and combustible .Scientific Research Applications

Antiviral Activity

Indole derivatives, such as N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea, have demonstrated antiviral potential. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity against influenza A .

- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which exhibited potent antiviral activity against Coxsackie B4 virus .

Antidiabetic and Antitubercular Potential

While not extensively studied, indole-based compounds have been investigated for antidiabetic and antitubercular activities. N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea could be a promising candidate in these areas.

Safety and Hazards

Future Directions

Compounds with structures similar to the one you mentioned are often the subject of ongoing research due to their potential applications in various fields, including medicinal chemistry . Future research may focus on improving the synthesis process, exploring new applications, and understanding their mechanisms of action.

Mechanism of Action

Target of Action

The primary target of N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound has been designed to inhibit the Interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 pathway . It can directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the IL-6/JAK/STAT3 pathway . This pathway is involved in cell growth, differentiation, and survival. By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

properties

IUPAC Name |

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-14-10-6-7-12(11-14)15-20-21-17(24-15)19-16(22)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBSNZPDCZMCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)

![2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)